Deoxyschizandrin
Overview
Description
Deoxyschizandrin is a tannin.
Scientific Research Applications
1. Regional Variation in Composition
Deoxyschizandrin is a key component in Schisandrae Sphenantherae Fructus, and its concentration varies significantly across different regions. This variation influences the practical application of Schisandrae Sphenantherae Fructus, as different components are more effective for certain diseases (Yang et al., 2014).
2. Neuroprotective Effects
Research indicates that Deoxyschizandrin has potential in improving cognitive impairments, such as those induced by β-amyloid (Aβ) in mice. It has shown effects in decreasing levels of acetylcholinesterase and β-secretase, and increasing expressions of AMPA receptors (Yan et al., 2018).
3. Anticancer Properties
Deoxyschizandrin has been explored for its anticancer potential, including a synthesis study for its application against cancers and studies demonstrating its effectiveness in inhibiting cancer cell proliferation, such as in ovarian cancer cells (Zheng et al., 2012); (Lee et al., 2018).
4. Herb–Drug Interaction Potential
Deoxyschizandrin can strongly inhibit certain UDP-glucuronosyltransferases (UGTs), suggesting potential herb–drug interactions when used alongside drugs metabolized by these pathways (Liu et al., 2012).
5. Role in Ulcerative Colitis
Deoxyschizandrin has been observed to improve symptoms of ulcerative colitis in mice, suggesting its potential as a therapeutic agent in this domain (Zhang et al., 2016); (Yu & Qian, 2021).
6. Antidepressant Effects
Deoxyschizandrin has shown antidepressant effects in mice exposed to chronic stress, suggesting its utility in managing depression-related disorders (Ma et al., 2020).
7. Anti-Aging Properties
Research on D-galactose-induced aging rats suggests that deoxyschizandrin has anti-aging effects, potentially through enhancing antioxidant enzyme activities and protecting brain cells from free radical damage (Huang et al., 2013).
8. Drug Delivery Enhancement
Deoxyschizandrin loaded in liposomes has been studied for its enhanced hepatic targeting and inhibition effects on adipocyte differentiation, indicating its potential in treating lipid-associated diseases (Liu et al., 2018).
9. Interaction with Liver Uptake Transporters
The interaction of deoxyschizandrin with liver uptake transporters OATP1B1 and OATP1B3 has been studied, revealing its potential impact on the hepatic uptake of clinical drugs (Lu et al., 2019).
10. Effects on Drug Efflux
Deoxyschizandrin has been observed to inhibit P-glycoprotein-mediated drug efflux, suggesting a role in potentially increasing the absorption of drugs acting as P-gp substrates (Yoo et al., 2007).
11. Cardioprotective Effects
Studies suggest deoxyschizandrin has cardioprotective effects, particularly in the context of myocardial ischemia–reperfusion injury. This protection may relate to its role in inhibiting cardiomyocyte apoptosis (Chang et al., 2013).
12. Metal Ion Complex Interactions
Research on the interactions between deoxyschizandrin, its metal ion complexes, and serum albumin offers insights into its potential physiological behavior and interactions in the human body (Zhang, 2010).
13. Pharmacokinetic Studies
Pharmacokinetic studies of deoxyschizandrin in rats provide valuable information about its absorption and distribution patterns, critical for understanding its therapeutic potential (Deng et al., 2008).
14. Clinical Application in Renal Transplantation
The use of deoxyschizandrin in renal transplantation to protect the liver and increase the blood concentration of tacrolimus represents a specific clinical application, demonstrating its potential in complex therapeutic scenarios (Xie et al., 2011).
properties
IUPAC Name |
3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976773 | |
Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyschizandrin | |
CAS RN |
61281-38-7, 69176-53-0 | |
Record name | Deoxyschizandrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61281-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R,7S,12aS)-5,6,7,8-Tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyldibenzo[a,c]cyclooctene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69176-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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